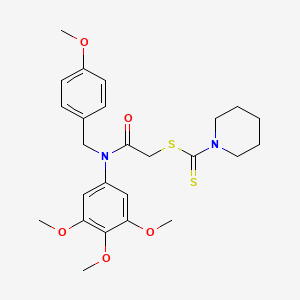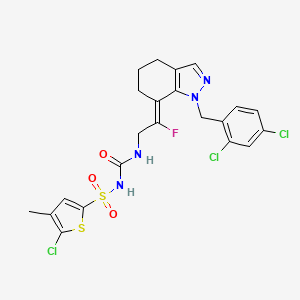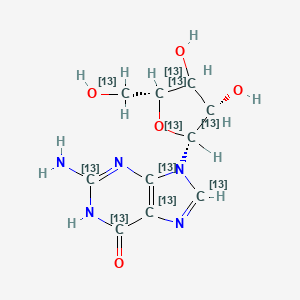
Guanosine-13C10
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Guanosine-13C10 is a labeled form of guanosine, a purine nucleoside comprising guanine attached to a ribose (ribofuranose) ring via a β-N9-glycosidic bond. The “13C10” designation indicates that ten carbon atoms in the molecule are replaced with the carbon-13 isotope, making it useful in various scientific studies, particularly in nuclear magnetic resonance (NMR) spectroscopy .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Guanosine-13C10 typically involves the incorporation of carbon-13 labeled precursors during the nucleoside synthesis. One common method is to start with labeled ribose and guanine, which are then chemically bonded to form the labeled guanosine. The reaction conditions often involve the use of protecting groups to prevent unwanted reactions and the use of catalysts to facilitate the glycosidic bond formation .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar methods but optimized for higher yields and purity. This often includes the use of automated synthesizers and stringent purification processes to ensure the isotopic purity and chemical purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Guanosine-13C10 undergoes various chemical reactions, including:
Oxidation: Guanosine can be oxidized to form guanine derivatives.
Reduction: Reduction reactions can convert guanosine to its deoxy form.
Substitution: Guanosine can undergo substitution reactions, particularly at the ribose moiety
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions include various guanine derivatives, deoxyguanosine, and substituted guanosine compounds, which are useful in further biochemical studies and applications .
Aplicaciones Científicas De Investigación
Guanosine-13C10 has a wide range of applications in scientific research:
Chemistry: Used in NMR spectroscopy to study molecular structures and dynamics.
Biology: Helps in understanding nucleotide metabolism and enzyme interactions.
Medicine: Investigated for its potential neuroprotective effects and antiviral properties.
Industry: Used in the development of pharmaceuticals and as a tracer in metabolic studies .
Mecanismo De Acción
Guanosine-13C10 exerts its effects through several molecular pathways:
Neuroprotection: It modulates adenosine receptors, potassium channels, and excitatory amino acid transporters, leading to reduced excitotoxicity and oxidative stress.
Antiviral Activity: It interferes with viral replication by incorporating into viral RNA and causing chain termination
Comparación Con Compuestos Similares
Similar Compounds
Guanosine-15N5: Another labeled form of guanosine with nitrogen-15 isotopes.
Adenosine-13C10: A labeled form of adenosine, another purine nucleoside.
Uridine-13C9: A labeled form of uridine, a pyrimidine nucleoside
Uniqueness
Guanosine-13C10 is unique due to its specific labeling with carbon-13, which makes it particularly useful in NMR studies. Its applications in neuroprotection and antiviral research also set it apart from other nucleosides .
Propiedades
Fórmula molecular |
C10H13N5O5 |
|---|---|
Peso molecular |
293.17 g/mol |
Nombre IUPAC |
2-amino-9-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolan-2-yl]-1H-purin-6-one |
InChI |
InChI=1S/C10H13N5O5/c11-10-13-7-4(8(19)14-10)12-2-15(7)9-6(18)5(17)3(1-16)20-9/h2-3,5-6,9,16-18H,1H2,(H3,11,13,14,19)/t3-,5?,6+,9-/m1/s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1 |
Clave InChI |
NYHBQMYGNKIUIF-GAXAXDOTSA-N |
SMILES isomérico |
[13CH]1=N[13C]2=[13C](N1[13C@H]3[13C@H]([13CH]([13C@H](O3)[13CH2]O)O)O)N=[13C](N[13C]2=O)N |
SMILES canónico |
C1=NC2=C(N1C3C(C(C(O3)CO)O)O)N=C(NC2=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


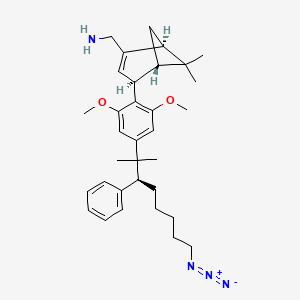
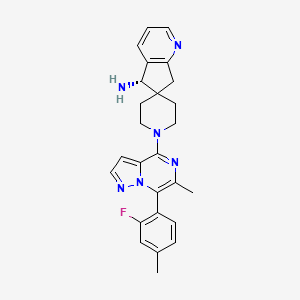
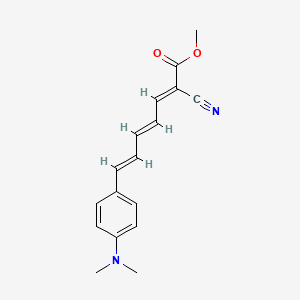
![3-[(3S,5R,8R,9S,10S,13R,14S,17R)-14-hydroxy-3-[(2R,3S,4S,5S,6S)-3-hydroxy-4-methoxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B12374052.png)
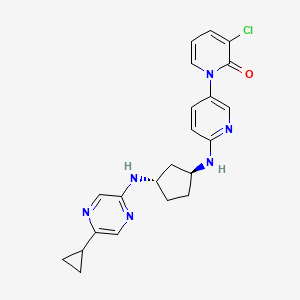
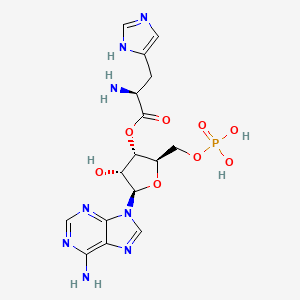
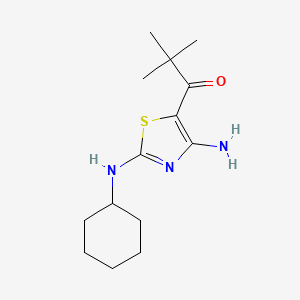
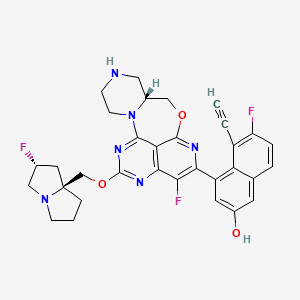
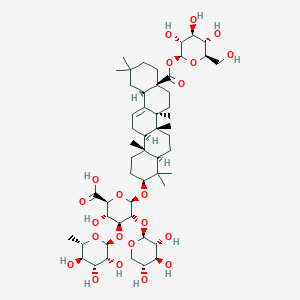
![N-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexyl]-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxyphosphonamidic acid](/img/structure/B12374099.png)
